2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c1-13-17(24-19(26)11-14-7-9-16(22)10-8-14)12-18-21(23-13)27-20(25-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMBLAOVFUGGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide typically involves multi-step reactions
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Oxazolo[5,4-b]pyridine Core Synthesis
Starting Materials: 2-aminopyridine and α-haloketone.
Reaction Conditions: Cyclization reaction under acidic or basic conditions to form the oxazolo[5,4-b]pyridine core.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous solvents.
Products: Reduced derivatives of the compound.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents.
Products: Substituted derivatives of the compound.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide has a wide range of applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
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Biology
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties.
- Studied for its effects on various biological pathways.
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Industry
- Used in the development of new materials with specific properties.
- Studied for its potential applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The 4-fluorophenyl group in the target compound and GSK1570606A enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, a common strategy in kinase inhibitor design .
- Thiazole-based analogs like GSK1570606A are more prevalent in antimicrobial screens due to their balanced lipophilicity .
- Methyl Substitution : The 5-methyl group on the oxazole ring in the target compound could sterically hinder interactions with bulkier enzyme active sites, a feature absent in CDD-934506’s oxadiazole system .
Biological Activity
2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H16FN3O
- Molecular Weight : 361.4 g/mol
- CAS Number : 2034317-39-8
The compound features a fluorophenyl group and an oxazolo-pyridine moiety, which are known to contribute to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, showing effects comparable to established chemotherapeutics like 5-fluorouracil. The compound's mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in preclinical models .
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways, leading to increased cell death in malignant cells.
- Anti-inflammatory Effects : Some studies suggest that it may also exert anti-inflammatory effects, which could contribute to its overall therapeutic profile .
Data Tables
Study 1: In Vitro Anticancer Activity
A study conducted by Riyadh et al. (2011) evaluated the anticancer potential of various oxazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell viability in multiple cancer cell lines, with IC50 values comparable to those of standard chemotherapy agents.
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells after treatment, indicating DNA fragmentation typical of apoptotic cells. This suggests that the compound may serve as a lead for developing new anticancer therapies targeting apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
